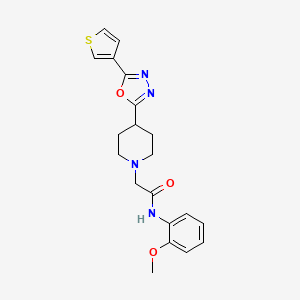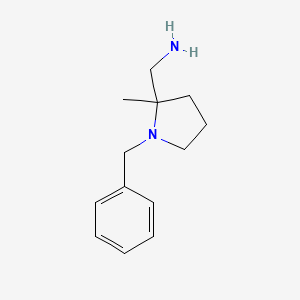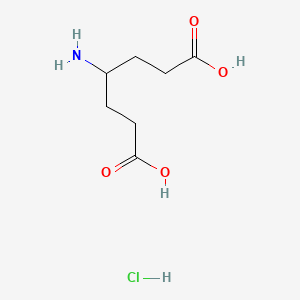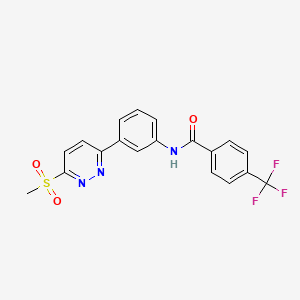![molecular formula C23H23ClN2O3 B2812759 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one CAS No. 898441-70-8](/img/structure/B2812759.png)
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one” is a chemical compound. It is related to Levocetirizine, an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . The synthesis usually involves a series of reactions, including the Mannich reaction . The yield of the final product can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential applications .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Protocols : Researchers have developed methods for synthesizing compounds with structural similarities to the mentioned chemical, focusing on optimizing reaction conditions to improve yields. For instance, a novel compound was obtained via a three-step protocol, with its structure confirmed through various spectroscopic methods (Wujec & Typek, 2023).
Biological Activities
Antimicrobial Activities : Some derivatives have been synthesized and tested for their antimicrobial properties, showing moderate to good activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities : Certain piperazine-based derivatives have been evaluated for their antitumor activities, with some showing promising results in inhibiting tumor DNA methylation processes in vitro, suggesting their potential use in cancer treatment (Hakobyan et al., 2020).
Anticonvulsant and Antimicrobial Effects : Research on 4H-pyran-4-one derivatives has revealed their anticonvulsant and antimicrobial potential. These findings support the exploration of such compounds for pharmaceutical applications (Aytemir et al., 2004).
Antidepressant and Antianxiety Activities : Novel derivatives have been synthesized and tested for their antidepressant and antianxiety activities, demonstrating the therapeutic potential of such chemical structures in neuropsychiatric disorders (Kumar et al., 2017).
Chemical Properties and Interactions
- Solubility and Partitioning : Studies on solubility thermodynamics and partitioning processes of related compounds in biologically relevant solvents have provided insights into their pharmacological properties, aiding in the development of drugs with optimized absorption and distribution characteristics (Volkova et al., 2020).
Safety And Hazards
将来の方向性
The future directions for research on these compounds could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds .
特性
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-7-4-8-20(13-19)26-11-9-25(10-12-26)15-21-14-22(27)23(17-28-21)29-16-18-5-2-1-3-6-18/h1-8,13-14,17H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOBGQFMOOHCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2812676.png)
![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)


![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)

![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)
![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)

![4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2812696.png)
![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)
